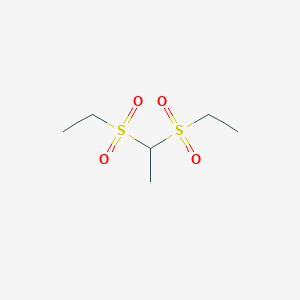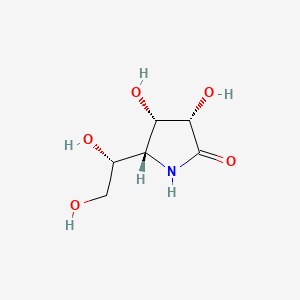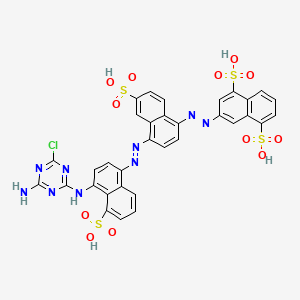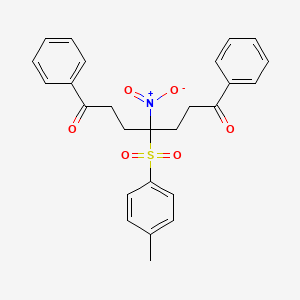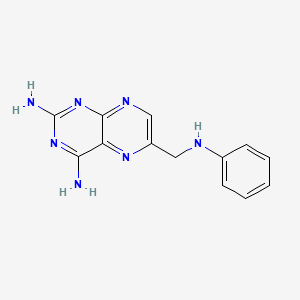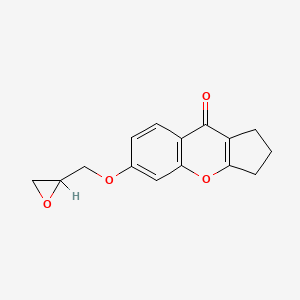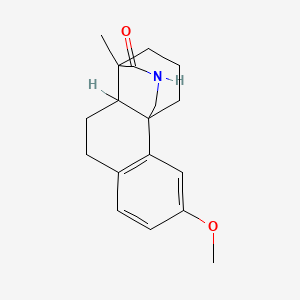![molecular formula C21H16 B12804320 1-Methyl-1,2-dihydrobenzo[j]aceanthrylene CAS No. 14146-17-9](/img/structure/B12804320.png)
1-Methyl-1,2-dihydrobenzo[j]aceanthrylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1,2-dihydrobenzo[j]aceanthrylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H16 It is a derivative of benzo[j]aceanthrylene, characterized by the presence of a methyl group at the 1-position and a dihydro structure at the 1,2-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,2-dihydrobenzo[j]aceanthrylene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where a methyl group is introduced to the benzo[j]aceanthrylene structure. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency.
化学反应分析
Types of Reactions
1-Methyl-1,2-dihydrobenzo[j]aceanthrylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dihydro structure to a fully saturated form.
Substitution: Electrophilic substitution reactions can introduce various functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted derivatives, such as halogenated, nitrated, and oxygenated compounds. These products can have different physical and chemical properties, making them useful for various applications.
科学研究应用
1-Methyl-1,2-dihydrobenzo[j]aceanthrylene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity helps in understanding the interactions of PAHs with biological systems.
Medicine: The compound’s potential as a therapeutic agent is explored, particularly in cancer research due to its structural similarity to known carcinogens.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 1-Methyl-1,2-dihydrobenzo[j]aceanthrylene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression and cellular responses, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- 10-Fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene
- 5-Fluoro-7,12-dimethyl-7,12-dihydrobenzo[a]anthracene-7,12-diol
- 1,2-Dihydro-3,5-dimethylbenzo[j]aceanthrylene
Comparison
1-Methyl-1,2-dihydrobenzo[j]aceanthrylene is unique due to its specific substitution pattern and dihydro structure. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, the presence of a fluorine atom in 10-Fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene can significantly alter its chemical properties and interactions with biological targets.
属性
CAS 编号 |
14146-17-9 |
|---|---|
分子式 |
C21H16 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
1-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H16/c1-13-11-15-6-4-7-16-12-19-17-8-3-2-5-14(17)9-10-18(19)20(13)21(15)16/h2-10,12-13H,11H2,1H3 |
InChI 键 |
JVGJWHQKHATXLD-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=CC=CC3=CC4=C(C1=C23)C=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


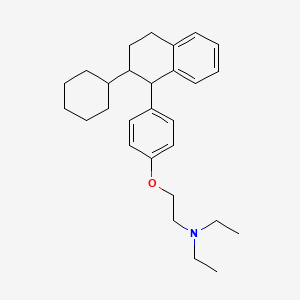
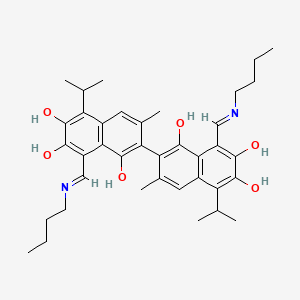
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)

